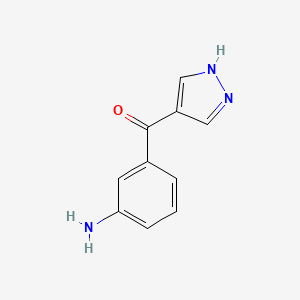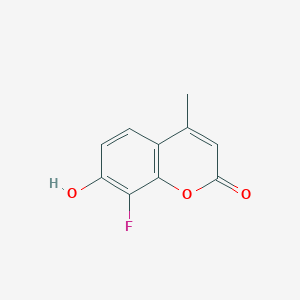
8-Fluoro-7-hydroxy-4-methylcoumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-7-hydroxy-4-methylcoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are characterized by their benzopyrone structure, which imparts unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-hydroxy-4-methylcoumarin typically involves the Pechmann condensation reaction. This method involves the condensation of resorcinol with ethyl acetoacetate in the presence of a Lewis acid catalyst, such as aluminum chloride or zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-hydroxy-4-methylcoumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a dihydrocoumarin derivative.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-hydroxy-4-methylcoumarin-8-one.
Reduction: Formation of 7-hydroxy-4-methyl-3,4-dihydrocoumarin.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-7-hydroxy-4-methylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in the study of enzyme activities and cellular processes due to its fluorescent properties.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of fluorescent dyes and optical materials.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-hydroxy-4-methylcoumarin involves its interaction with specific molecular targets. The hydroxyl group at the 7th position can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s binding affinity and specificity. The compound’s fluorescence allows for real-time monitoring of its interactions and effects within biological systems .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Lacks the fluorine atom, resulting in different reactivity and applications.
6,8-Difluoro-7-hydroxy-4-methylcoumarin: Contains an additional fluorine atom, which can further enhance its properties.
4-Methylumbelliferone: A well-known coumarin derivative used in various biological assays.
Uniqueness
8-Fluoro-7-hydroxy-4-methylcoumarin stands out due to the presence of the fluorine atom, which enhances its chemical stability and biological activity. This makes it a valuable tool in research and industrial applications where high specificity and sensitivity are required .
Properties
Molecular Formula |
C10H7FO3 |
|---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
8-fluoro-7-hydroxy-4-methylchromen-2-one |
InChI |
InChI=1S/C10H7FO3/c1-5-4-8(13)14-10-6(5)2-3-7(12)9(10)11/h2-4,12H,1H3 |
InChI Key |
OSVSVMCLEYHROD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



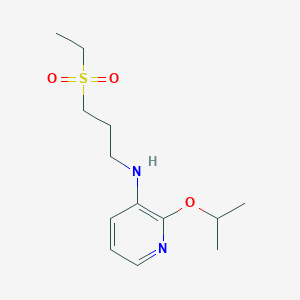
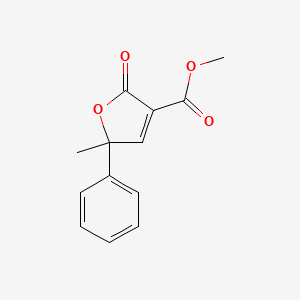


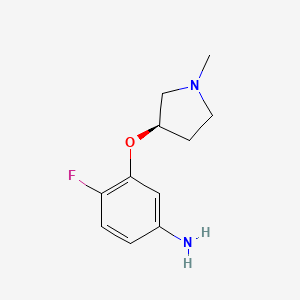
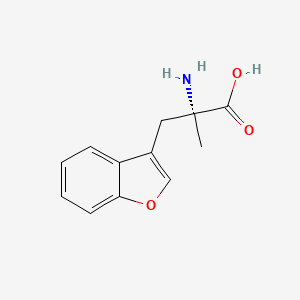
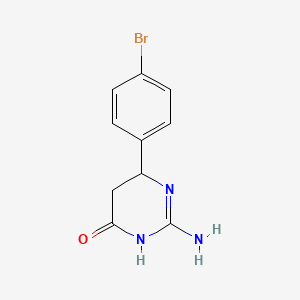
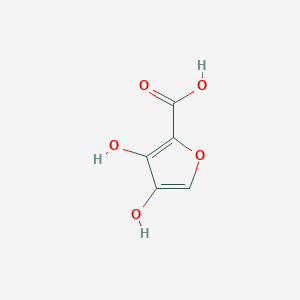


![Methyl 7-bromo-8-(1-hydroxy-1-methyl-ethyl)-2-oxo-selenopheno[3,2-h]chromene-3-carboxylate](/img/structure/B12859453.png)
